molecular formula C19H24N4O3 B2514828 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396811-79-2

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2514828
CAS No.: 1396811-79-2
M. Wt: 356.426
InChI Key: UVFZFOXTAUBZMO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide (CAS 1396811-79-2) is a synthetic organic compound with a molecular formula of C19H24N4O3 and a molecular weight of 356.4 g/mol . This structured molecule features a piperidine-1-carboxamide core that is substituted with a benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl group) via a urea linkage, and a 3,5-dimethyl-1H-pyrazole moiety via a methylene bridge. The benzo[d][1,3]dioxole group is a privileged structure in medicinal chemistry, frequently found in compounds with a range of biological activities. Similarly, the pyrazole ring is a well-known heterocycle that often serves as a key pharmacophore in active pharmaceutical ingredients . The specific combination of these subunits suggests that this compound is a sophisticated chemical tool designed for advanced research and development. It is provided as a high-quality standard for use in pharmaceutical discovery, agrochemical research, and chemical biology. Potential applications include serving as a building block for constructing compound libraries, a intermediate in synthetic routes, or a lead structure for investigating new biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in projects targeting enzymes or receptors that recognize complex, nitrogen-containing heterocycles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)11-15-5-7-22(8-6-15)19(24)20-16-3-4-17-18(10-16)26-12-25-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFZFOXTAUBZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide, also known by its CAS number 2034361-50-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of several pyrazole derivatives against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that specific compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, suggesting their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer progression:

  • Microtubule Destabilization : Compounds similar to this one have been shown to destabilize microtubules at concentrations around 20 μM, which is critical for cancer cell mitosis .
  • Apoptosis Induction : The compound can enhance caspase-3 activity and induce morphological changes in cancer cells at low concentrations (around 1 μM), indicating its role in promoting apoptosis .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, pyrazole derivatives have been documented for their anti-inflammatory and antimicrobial activities. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and bacterial growth mechanisms.

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reported Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide Not provided C19H23N4O3 ~355.4* 3,5-dimethylpyrazolylmethyl Not reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide Not provided C15H20N4O3 ~328.3* tert-butylpyrazole, carbohydrazide Anticonvulsant
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(p-tolylthio)pyridazin-3-yl)piperidine-4-carboxamide 1223832-94-7 C25H26N4O3S 462.6 p-tolylthio-pyridazine Not reported
3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide 1171626-48-4 C21H19ClN4O4 426.9 1,3,4-oxadiazole, 4-chlorophenyl Not reported
N-(Benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide 1421453-91-9 C19H18F3N3O4 409.4 trifluoromethylpyridinyloxy Not reported

*Estimated based on structural analysis.

Research Findings and Implications

  • Pyrazole Derivatives : The target compound and the anticonvulsant analog highlight the pyrazole ring’s versatility. Methyl and tert-butyl substitutions may modulate target selectivity and pharmacokinetics.
  • Fluorinated Groups : The trifluoromethyl group in CAS 1421453-91-9 exemplifies a strategy to enhance metabolic stability, a feature absent in the target compound.
  • Data Gaps : Physical properties (e.g., solubility, logP) and detailed mechanistic studies are lacking for most compounds, underscoring the need for further characterization.

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